ROMK1 (Kir1.1) Inhibition Potency: Thallium Flux Assay Cross-Study Comparison
Cross-study binding data indicate that CAS 2034530-42-0 exhibits ROMK1 inhibitory activity (IC50 = 49 nM) [1]. In a closely related patent, an oxalamide-containing ROMK inhibitor (BDBM194954, US9206198, Example 7) shows IC50 values of 10–20 nM in whole-cell voltage-clamp and thallium flux assays [2]. While the 10–20 nM range suggests superior potency for the comparator, the 49 nM value places the target compound within the same low-nanomolar pharmacological space, supporting its utility as an alternative chemotype for SAR exploration. No direct head-to-head comparison exists.
| Evidence Dimension | ROMK1 channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM (human ROMK1, CHO-DHFR cells, 86Rb+ efflux, 35 min, TopCount) |
| Comparator Or Baseline | BDBM194954 (US9206198, Ex. 7): IC50 = 10–20 nM (Kir1.1, whole-cell voltage clamp / thallium flux) |
| Quantified Difference | Comparator ~2.5- to 5-fold more potent |
| Conditions | Target: 86Rb+ efflux in CHO cells coexpressing DHFR; Comparator: IonWorks Quattro electrophysiology and FLIPR thallium flux in HEK293 cells |
Why This Matters
This demonstrates that the target compound occupies the same low-nanomolar potency band as a representative ROMK inhibitor patent example, justifying its inclusion in screening cascades where chemotype diversity is required to mitigate patent or selectivity risks.
- [1] BindingDB BDBM50391781. IC50 = 49 nM, human ROMK1 in CHO cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391781 View Source
- [2] BindingDB BDBM194954. US9206198, Example 7. IC50 = 10–20 nM, Kir1.1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194954 View Source
